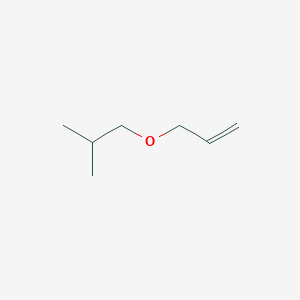![molecular formula C23H15N3O3 B14711413 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) CAS No. 12758-77-9](/img/structure/B14711413.png)
1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple isocyanate groups, making it highly reactive and useful in polymer chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) typically involves the reaction of appropriate aromatic amines with phosgene or its derivatives. The process requires careful control of temperature and pressure to ensure the formation of the desired isocyanate groups without unwanted side reactions.
Industrial Production Methods
Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can further optimize the reaction, reducing the formation of by-products and enhancing the purity of the final product.
化学反应分析
Types of Reactions
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo nucleophilic substitution with suitable nucleophiles.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas.
Polyols: Employed in polymerization reactions to produce polyurethanes.
Catalysts: Such as tertiary amines and organometallic compounds, are often used to enhance reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Result from the reaction with amines.
Polyurethanes: Produced through polymerization with polyols.
科学研究应用
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) has diverse applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
作用机制
The compound exerts its effects primarily through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in many biological and synthetic systems. The pathways involved often include nucleophilic addition and polymerization reactions.
相似化合物的比较
Similar Compounds
- 1,1’-Methylenebis(4-isocyanatobenzene)
- 4,4’-Methylenebis(phenyl isocyanate)
- Diphenylmethane diisocyanate
Uniqueness
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene) is unique due to its specific arrangement of isocyanate groups and the presence of a phenylene bis(methylene) linkage. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
属性
CAS 编号 |
12758-77-9 |
|---|---|
分子式 |
C23H15N3O3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
1-isocyanato-2,3-bis[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-21-9-3-1-6-18(21)12-17-8-5-11-23(26-16-29)20(17)13-19-7-2-4-10-22(19)25-15-28/h1-11H,12-13H2 |
InChI 键 |
MONBXKAJLMCVCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)N=C=O)CC3=CC=CC=C3N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
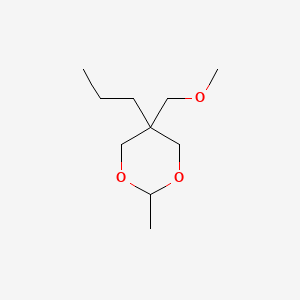
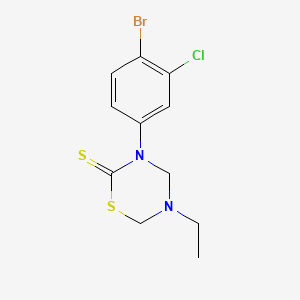
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

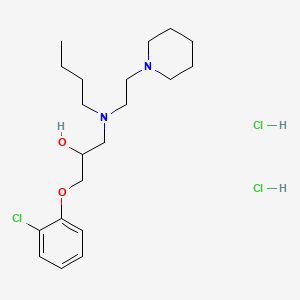
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
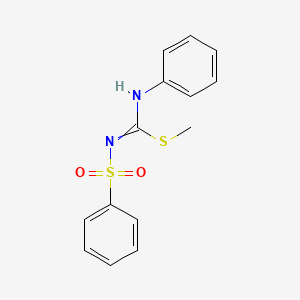
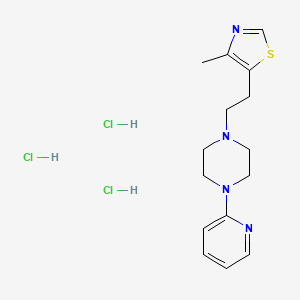
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
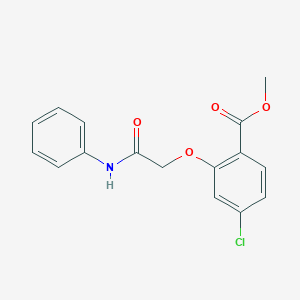
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)

